Cas no 2235-90-7 (1H-Indole-3-ethanamine,a-ethyl-)

1H-Indole-3-ethanamine,a-ethyl- structure
2235-90-7 structure
Nome del prodotto:1H-Indole-3-ethanamine,a-ethyl-
Numero CAS:2235-90-7
MF:C12H16N2
MW:188.268842697144
CID:259951
PubChem ID:8367

1H-Indole-3-ethanamine,a-ethyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Indole-3-ethanamine,a-ethyl-
    • 1-(1H-indol-3-yl)butan-2-amine
    • Etryptamine
    • α-EthyltryptaMine
    • α-Ethyltryptamine (exempt preparation)
    • 1-Aethyl-2-indol-3-yl-aethylamin
    • 1-ethyl-2-indol-3-yl-ethylamine
    • 1-indol-3-ylmethyl-propylamine
    • 3-Indolylbutylamine
    • Ethyltryptamine
    • 1H-Indole-3-ethanamine, .alpha.-ethyl-
    • alphaET
    • Etryptamine acetate(USAN)
    • 1-(1H-Indol-3-yl)-2-butanamine #
    • UNII-GR181O3R32
    • NCGC00168345-02
    • (.+/-.)-Etryptamine
    • NCGC00168345-01
    • DL-.alpha.-Ethyltryptamine acetate
    • DTXCID9026764
    • Q2394183
    • .alpha.-Ethyltryptamine
    • NCIOpen2_002624
    • INDOLE, 3-(2-AMINOBUTYL)-, ACETATE, d-
    • Etriptamina
    • alpha-Ethyl-1H-indole-3-ethanamine
    • Cambridge id 5119458
    • Oprea1_455437
    • (-)-.alpha.-Ethyltryptamine
    • CHEBI:134838
    • NSC63963
    • Monase
    • 1H-Indole-3-ethanamine, alpha-ethyl- (9CI)
    • INDOLE, 3-(2-AMINOBUTYL)-, MONOACETATE
    • Oprea1_329935
    • AB00690746-07
    • ETRYPTAMINE [INN]
    • Indole-3-ethylamine, .alpha.-ethyl-, monoacetate
    • NSC 88061
    • Etriptamina [DCIT]
    • Tox21_112618
    • GR181O3R32
    • BRN 0146342
    • TimTec1_002323
    • 1H-Indole-3-ethanamine, alpha-ethyl-
    • (+-)-Etryptamine
    • 3-(2-Aminobutyl)indole
    • Indole, 3-(2-aminobutyl)-
    • AKOS000623809
    • BDBM50025198
    • NCIOpen2_001278
    • 1-(1H-indol-3-ylmethyl)propylamine
    • .alpha.et
    • ETRYPTAMINE [MI]
    • 1-(1H-Indol-3-yl)-2-butanamine acetate
    • NSC88061
    • 5-22-10-00177 (Beilstein Handbook Reference)
    • d-3-(2-Aminobutyl)indole, acetate
    • Ro 3-1932
    • Etryptaminum
    • CAS-2235-90-7
    • 1-(1H-Indol-3-ylmethyl)-propylamine
    • 2235-90-7
    • WLN: T56 BMJ D1YZ2
    • DEA No. 7249
    • Indole, 3-(2-aminobutyl)-, acetate
    • SCHEMBL606067
    • alpha-ethyl tryptamine
    • Etryptaminum [INN-Latin]
    • AKOS022066248
    • NS00005549
    • 1H-Indole-3-ethanamine, .alpha.-ethyl-, monoacetate
    • ETRYPTAMINE [INCB GREEN LIST]
    • A-ETHYLTRYPTAMINE HCL
    • alpha-Ethyltryptamine
    • DTXSID1046764
    • a-ethyl tryptamine
    • NSC-88061
    • DB01546
    • NCGC00168345-03
    • Etryptamine [INN:BAN]
    • CHEMBL1619758
    • AET-
    • .alpha.-Ethyltryptamine acetate
    • HMS1540J13
    • Inchi: InChI=1S/C12H16N2/c1-2-10(13)7-9-8-14-12-6-4-3-5-11(9)12/h3-6,8,10,14H,2,7,13H2,1H3
    • Chiave InChI: ZXUMUPVQYAFTLF-UHFFFAOYSA-N
    • Sorrisi: CCC(CC1=CNC2=CC=CC=C12)N

Proprietà calcolate

  • Massa esatta: 188.13100
  • Massa monoisotopica: 188.131348519g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 3
  • Complessità: 181
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 41.8Ų
  • Conta Tautomer: niente
  • Carica superficiale: 0
  • XLogP3: niente

Proprietà sperimentali

  • Densità: 0.9520 (rough estimate)
  • Punto di fusione: 97-99°
  • Punto di ebollizione: 313.29°C (rough estimate)
  • Indice di rifrazione: 1.5600 (estimate)
  • PSA: 41.81000
  • LogP: 3.14800
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